molecular formula C19H24N2O4S B4989865 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B4989865
M. Wt: 376.5 g/mol
InChI Key: JVILFWACNCKZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings, sulfonyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Aniline Derivative: Starting with 3,5-dimethylaniline, the compound is reacted with methylsulfonyl chloride under basic conditions to form 3,5-dimethyl-N-methylsulfonylaniline.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-methoxybenzyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide
  • 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-hydroxyphenyl)methyl]acetamide
  • 2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-nitrophenyl)methyl]acetamide

Uniqueness

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-9-15(2)11-17(10-14)21(26(4,23)24)13-19(22)20-12-16-7-5-6-8-18(16)25-3/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILFWACNCKZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.